N-[2-(1H-imidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
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Description
N-[2-(1H-imidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features multiple heterocyclic rings, including imidazole, pyrrole, and thiophene. These heterocyclic structures are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-1-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.
Imidazole Synthesis: Imidazole can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Pyrrole Synthesis: Pyrrole can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Thiophene Synthesis: Thiophene can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental
Properties
Molecular Formula |
C16H18N4OS |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(2-imidazol-1-ylethyl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C16H18N4OS/c21-16(18-5-9-19-8-4-17-13-19)11-15(14-3-10-22-12-14)20-6-1-2-7-20/h1-4,6-8,10,12-13,15H,5,9,11H2,(H,18,21) |
InChI Key |
WWRWIPFXCCVFGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)NCCN2C=CN=C2)C3=CSC=C3 |
Origin of Product |
United States |
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